K-14585 was synthesized as part of research efforts focused on PAR2 antagonism, which is crucial for developing therapeutic agents targeting inflammatory diseases. It falls under the category of peptide antagonists, specifically designed to inhibit PAR2-mediated signaling pathways. The compound has been studied for its dual effects—acting as both an antagonist and an agonist depending on the concentration used, which highlights its complex pharmacological profile .
The synthesis of K-14585 typically involves multi-step organic synthesis techniques. Key steps include:
Specific parameters such as temperature, solvent choice, and reaction times are critical during these steps to ensure high yields and purity of K-14585.
K-14585's molecular structure can be described as follows:
The three-dimensional conformation of K-14585 allows it to fit into the binding pocket of PAR2 effectively, facilitating its antagonistic action .
K-14585 engages in several significant chemical reactions within biological systems:
The mechanism of action for K-14585 involves:
K-14585 possesses several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents.
K-14585 has potential applications in various scientific fields:
The dual effects observed with K-14585 make it particularly interesting for further investigation into receptor pharmacology and therapeutic applications .
DNA-encoded library (DEL) technology has revolutionized hit identification in drug discovery by enabling the ultra-high-throughput screening of chemically diverse compound collections. DELs leverage combinatorial chemistry to generate libraries exceeding billions of molecules, significantly outpacing the scale of traditional high-throughput screening (HTS) collections (typically 1–3 million compounds). This expansive coverage of chemical space increases the probability of identifying novel chemotypes against challenging targets [2]. Unlike conventional HTS, DEL design minimizes human selection bias by incorporating vast numbers of commercially available building blocks, allowing unprecedented sampling of accessible chemical space. For instance, single DELs can surpass the 275 million compounds in the CAS Registry, encompassing more drug-like molecules than have ever been synthesized historically [2].
K-14585 (N-[1-(2,6-dichlorophenyl)methyl]-3-(1-pyrrolidinylmethyl)-1H-indol-5-yl]aminocarbonyl}-glycinyl-L-lysinyl-L-phenylalanyl-N-benzhydrylamide) exemplifies a compound discovered through advanced screening paradigms. As a peptide-based antagonist of proteinase-activated receptor-2 (PAR2), its identification likely involved screening encoded libraries against PAR2’s extracellular or transmembrane domains. DEL screening outputs prioritize compounds with unique binding modes, as evidenced by K-14585’s subsequent validation in PAR2-dependent cellular assays [1] [8].
K-14585 exhibits a dual mechanism of action as a partial agonist/antagonist of PAR2, a G-protein-coupled receptor (GPCR) implicated in inflammation, pain, and cancer. Biochemical characterization reveals that K-14585’s activity is concentration-dependent:
This duality stems from ligand-directed signaling, where K-14585 stabilizes distinct receptor conformations. Notably, SLIGKV-induced p38 activation is sensitive to the Gq/11 inhibitor YM-254890, whereas K-14585’s agonist effects are Gq/11-independent. This suggests PAR2 engages alternative signaling cascades (e.g., β-arrestin) upon binding K-14585 [1]. Structural mapping using mutagenesis or crystallography (though not yet reported for K-14585) could clarify residues critical for this biased signaling. Similar DEL-derived ligands (e.g., a c-MET kinase inhibitor) induce unique protein conformations, such as helical reorganization in the kinase’s αC-helix, underscoring DEL’s ability to reveal novel mechanistic paradigms [2].
Table 1: Key Signaling Effects of K-14585 in PAR2-Expressing Cells
Concentration | Effect on SLIGKV-OH Stimulation | Effect as Monotherapy | Signaling Pathway |
---|---|---|---|
5 µM | Inhibition of [³H]inositol phosphate accumulation | No effect | Gq/11-dependent |
5 µM | Inhibition of p38 phosphorylation | No effect | Gq/11-dependent |
30 µM | Not tested | p38 phosphorylation | Gq/11-independent |
30 µM | Inhibition of IL-8 production | Induction of IL-8 | NF-κB-dependent |
K-14585’s discovery highlights synergies and distinctions between DEL, HTS, and fragment-based drug discovery (FBDD):
K-14585’s peptide-mimetic structure aligns with DEL’s strength in identifying non-classical chemotypes.
Hit Characteristics:
DEL/HTS hits are more potent (nM–µM) but may have suboptimal physicochemical properties. K-14585’s moderate potency (µM range) reflects its peptide origin but demonstrates functional selectivity uncommonly achieved via HTS [1] [6].
Target Compatibility:
Table 2: Comparison of Screening Technologies in Hit Identification
Parameter | HTS | FBDD | DEL |
---|---|---|---|
Library Size | 10⁵–10⁶ | 10³–10⁴ | 10⁹–10¹¹ |
Hit Affinity | nM–µM | µM–mM | nM–µM |
Chemical Space | Moderate | High (per compound) | Ultra-high |
Target Flexibility | Biochemical/cell assays | Biophysics required | Solution-phase compatible |
K-14585 Relevance | Moderate (potency-focused) | High (efficiency-focused) | High (novelty-focused) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7